

Application Note: Quantification of Labeled Aspartic Acid via LC-MS/MS

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Compound of Interest

Compound Name: *DL-Aspartic acid-13C,15N*

Cat. No.: *B1610687*

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Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of stable isotope-labeled L-Aspartic Acid in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of labeled aspartic acid for metabolic flux analysis, pharmacokinetic studies, or other tracer-based experiments. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for efficient separation of this polar analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided. Quantitative data is summarized for easy reference, and a workflow diagram is presented for clarity.

Introduction

Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolism. It is a key component in the biosynthesis of other amino acids (methionine, threonine, isoleucine, and lysine in plants and microorganisms), purines, and pyrimidines.[1][2] Furthermore, aspartate is a vital intermediate in the Citric Acid (TCA) cycle and the Urea Cycle.[1][3] The use of stable isotope-labeled aspartic acid (e.g., ^{13}C or ^{15}N labeled) allows for the precise tracking of its metabolic fate within biological systems. LC-MS/MS has become the gold standard for such quantitative studies due to its high selectivity, sensitivity, and speed.[4] This application note provides a comprehensive method for the reliable quantification of labeled aspartic acid.

Experimental Protocols

Materials and Reagents

- Analytes and Internal Standards: L-Aspartic acid, $^{13}\text{C}_4$, ^{15}N -L-Aspartic acid (or other desired labeled variant), and a suitable stable isotope-labeled internal standard (IS), such as L-Aspartic acid-2,3,3- d_3 .
- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Additives: Formic acid and ammonium formate.
- Sample Preparation: Protein precipitation solution (e.g., ice-cold methanol or acetonitrile), 3 kDa ultrafiltration devices (optional).

Sample Preparation (for Plasma or Serum)

- Thaw Samples: Thaw plasma or serum samples on ice.
- Spike Internal Standard: To 50 μL of sample, add 5 μL of the internal standard working solution. Vortex briefly.
- Protein Precipitation: Add 200 μL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 30 seconds.
- Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C .[\[5\]](#)
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase.
- Filtration (Optional but recommended): For cleaner samples, pass the reconstituted sample through a 3 kDa ultrafiltration device by centrifuging at 12,000 x g for 10 minutes.[\[5\]](#)

- Transfer to Autosampler Vial: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- LC System: A UPLC or HPLC system capable of delivering accurate gradients.
- Column: Intrada Amino Acid column (50 x 3 mm, 3 μ m) or a similar HILIC column.[\[4\]](#)
- Mobile Phase A: 100 mM Ammonium Formate in Water.[\[4\]](#)
- Mobile Phase B: 95:5:0.3 (v/v/v) Acetonitrile:Water:Formic Acid.[\[4\]](#)
- Flow Rate: 0.6 mL/min.[\[4\]](#)
- Column Temperature: 35°C.[\[4\]](#)
- Injection Volume: 5 μ L.
- Gradient:
 - 0-3.0 min: 92% to 88% B
 - 3.0-6.4 min: 88% to 70% B
 - 6.4-6.5 min: 70% to 0% B
 - 6.5-10.0 min: Hold at 0% B
 - 10.0-10.1 min: 0% to 92% B
 - 10.1-13.0 min: Hold at 92% B (Re-equilibration)[\[4\]](#)
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Mass Spectrometry Parameters

The following table summarizes the optimized MRM transitions and compound-dependent parameters for unlabeled and labeled aspartic acid, as well as a common internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP) (V)	Collision Energy (CE) (V)
L-Aspartic Acid	134.1	74.2	30	15
¹³ C ₄ , ¹⁵ N-L-Aspartic Acid	139.1	78.0	30	15
L-Aspartic Acid-2,3,3-d ₃ (IS)	137.0	91.0	30	15

Note: These values may require optimization on the specific instrument used.

Quantitative Performance

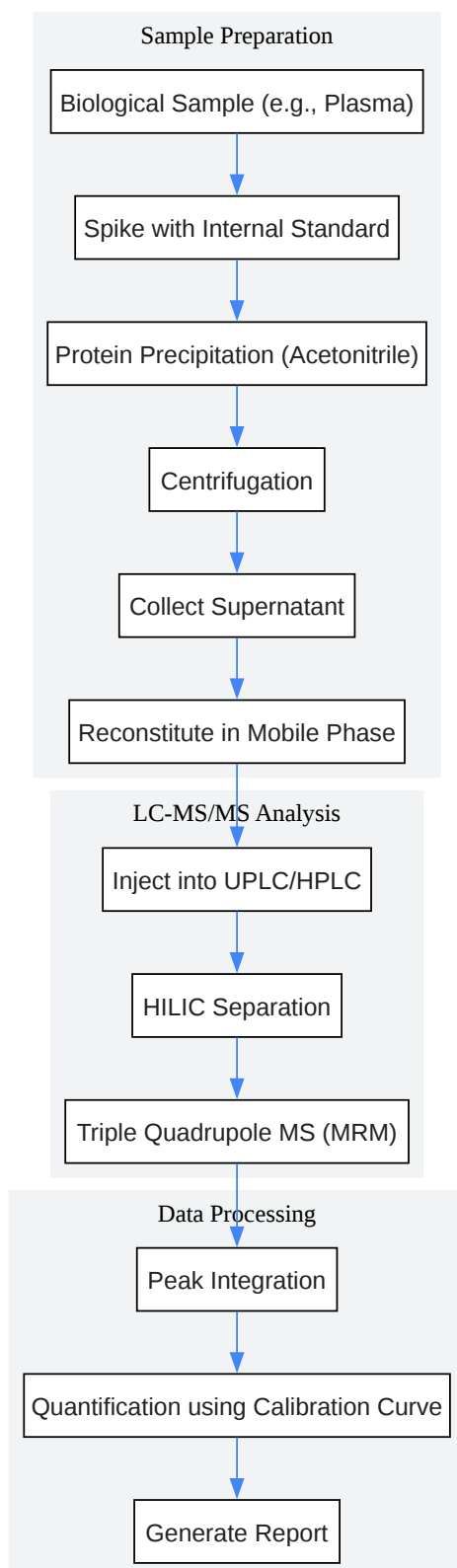
The method was validated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below.

Parameter	¹³ C ₄ , ¹⁵ N-L-Aspartic Acid
Linearity Range (μM)	0.2 - 200
Correlation Coefficient (r ²)	> 0.995
Lower Limit of Quantification (LLOQ) (μM)	0.2
Intra-day Precision (%RSD at LLOQ, Mid, High QC)	< 15%
Inter-day Precision (%RSD at LLOQ, Mid, High QC)	< 15%
Accuracy (% Bias at LLOQ, Mid, High QC)	85 - 115%

These are representative values; actual performance may vary depending on the matrix and instrumentation.

Visualizations

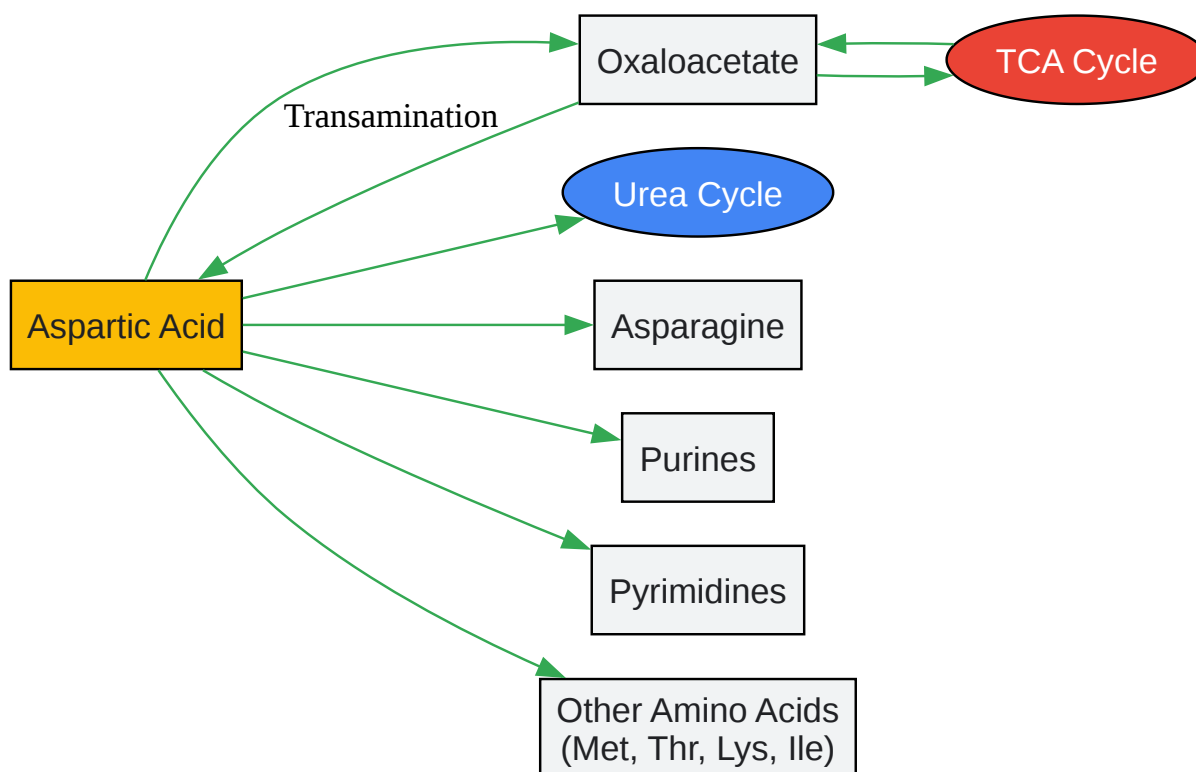
Experimental Workflow



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Caption: LC-MS/MS workflow for labeled aspartic acid quantification.

Aspartic Acid in Central Metabolism



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Caption: Involvement of Aspartic Acid in key metabolic pathways.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of stable isotope-labeled aspartic acid in biological matrices. The use of HILIC chromatography ensures good retention and separation of this polar analyte, while MRM detection offers high selectivity and sensitivity. This method is well-suited for a variety of research and development applications where accurate tracking of aspartic acid metabolism is required.

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